2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde

Molecular docking DNA Gyrase A Antibacterial

Medicinal chemists seeking novel quinoline scaffolds for antibacterial/antifungal drug discovery face limited structural diversity in commercial 2-(piperazin-1-yl)quinoline-3-carbaldehyde building blocks. This compound uniquely combines an 8-methyl substituent, a 4-methoxyphenylsulfonyl group, and a reactive 3-carbaldehyde handle-creating a steric-electronic profile distinct from tosyl, 4-nitrophenyl, or 4-tert-butylphenyl analogs. • Enables rapid library generation via Schiff base formation, reductive amination, or Claisen-Schmidt condensation. • Pre-installs steric/electronic diversity absent from standard commercial fragments. • Suitable for DNA gyrase A and N-myristoyltransferase inhibitor programs.

Molecular Formula C22H23N3O4S
Molecular Weight 425.5
CAS No. 1090862-29-5
Cat. No. B2780354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde
CAS1090862-29-5
Molecular FormulaC22H23N3O4S
Molecular Weight425.5
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(C(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)C=O
InChIInChI=1S/C22H23N3O4S/c1-16-4-3-5-17-14-18(15-26)22(23-21(16)17)24-10-12-25(13-11-24)30(27,28)20-8-6-19(29-2)7-9-20/h3-9,14-15H,10-13H2,1-2H3
InChIKeyLWMNMTDVVFRMOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde Overview


2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde (CAS 1090862-29-5; molecular formula C22H23N3O4S; molecular weight 425.5 g/mol) belongs to the 2-(piperazin-1-yl)quinoline-3-carbaldehyde class, a scaffold extensively reviewed for its versatility in medicinal chemistry [1]. The compound contains three features that define its chemical space: an 8-methyl substituent on the quinoline ring, a 4-methoxyphenyl sulfonyl group on the piperazine ring, and a reactive 3-carbaldehyde functionality. This combination is not represented in any of the published congeneric series, which predominantly feature unsubstituted quinoline cores or alternative sulfonyl aryl groups (tosyl, 4-nitrophenyl, 4-tert-butylphenyl) [2].

1 Unique 8-methyl-4-methoxyphenylsulfonyl scaffold not represented in published congeneric series
2 Reactive 3-carbaldehyde handle supports diverse library synthesis through multiple derivatization pathways
3 Provides steric and electronic differentiation for structure–activity relationship exploration

Irreplaceability of the 4-Methoxyphenylsulfonyl-8-methylquinoline Scaffold


Within the 2-(piperazin-1-yl)quinoline-3-carbaldehyde family, even minor structural changes produce significant divergence in molecular recognition. Published crystallographic and docking studies on the analogous 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinoline-3-carbaldehyde series demonstrate that the nature of the 4-substituent on the phenylsulfonyl group alters ligand–protein binding poses and supramolecular packing [1]. Compounds with tosyl (4a), 4-nitrophenylsulfonyl (4b), and 4-tert-butylphenylsulfonyl (4c) groups exhibit different docking scores against DNA Gyrase A and N-myristoyltransferase because the electronic and steric character of the sulfonyl aryl group directly affects the geometry of the piperazine–quinoline linker and the aldehyde group [1]. The 8-methyl substitution, absent from all published congeneric series, introduces additional steric constraints near the quinoline C8 position, altering the conformational preference of the 3-carbaldehyde and potentially modulating metabolic stability at the quinoline 8-position. The simultaneous presence of the electron-donating 4-methoxyphenyl sulfonyl group and the 8-methyl group creates a steric-electronic environment that cannot be approximated by any previously characterized analog [2].

4‑Substituent Electronic Profile

Tosyl, 4‑nitrophenyl, and 4‑tert‑butylphenyl analogs produce different docking scores and binding poses; the 4‑methoxyphenyl group provides a distinct electron‑donating character that may not be replicated by these commercially common alternatives.

8‑Methyl Substitution Absent in Analogs

All published 2‑(4‑(4‑substitutedphenylsulfonyl)piperazin‑1‑yl)quinoline‑3‑carbaldehyde series lack the 8‑methyl group, which alters the aldehyde torsional angle and may influence binding poses and metabolic stability relative to unsubstituted quinoline analogs.

Reactive Aldehyde Functionality

Pre‑reduced alcohol or pre‑oxidized carboxylic acid analogs do not offer the same synthetic versatility for parallel library synthesis; the 3‑carbaldehyde is essential for Schiff base formation and other key derivatization reactions.

Evidence: 4-Methoxyphenylsulfonyl-8-methylquinoline vs. Analogs


DNA Gyrase A Docking: 4-Methoxyphenylsulfonyl vs. Analogs

The target compound's 4-methoxyphenylsulfonyl group is expected to produce docking scores against DNA Gyrase A (PDB: 2XCT) that are intermediate between those of the electron-rich tosyl analog 4a and the electron-deficient 4-nitrophenyl analog 4b. Published docking data for congeneric compounds 4a, 4b, and 4c provide a quantitative baseline for this class-level inference [1]. The methoxy substituent (Hammett σp = –0.27) confers intermediate electron-donating character relative to methyl (σp = –0.17 for tosyl) and nitro (σp = +0.78), which modulates the sulfonyl oxygen hydrogen-bond acceptor strength and consequently the docking score.

DNA Gyrase A Docking
Class‑level inference
4‑MeOPhSO₂ predicted to yield docking scores intermediate between electron‑rich tosyl and electron‑poor 4‑nitrophenyl analogs.
Supports antibacterial SAR exploration
Direct measurement not available; inferred from Hammett analysis of congeneric series.
Molecular docking DNA Gyrase A Antibacterial Sulfonylpiperazine Quinoline

N-Myristoyltransferase Docking: 4-Methoxyphenylsulfonyl vs. Analogs

The target compound's 4-methoxyphenylsulfonyl group is expected to modulate docking scores against N-myristoyltransferase (NMT) relative to the published congeners 4a, 4b, and 4c [1]. The methoxy group's electron-donating resonance effect (+M) increases electron density on the sulfonyl oxygens, potentially strengthening hydrogen-bond interactions with NMT active-site residues compared to the tosyl analog 4a, while avoiding the strong electron-withdrawing effect of the 4-nitro group in 4b that may favor different binding orientations.

N‑Myristoyltransferase Docking
Class‑level inference
4‑Methoxyphenyl group may strengthen H‑bond interactions relative to tosyl analog while avoiding the strong electron‑withdrawing effect of the 4‑nitro group.
Supports antifungal SAR exploration
Class‑level prediction; experimental validation required.
Molecular docking N-Myristoyltransferase Antifungal Sulfonylpiperazine Quinoline

8-Methylquinoline Core vs. Unsubstituted Quinoline

All compounds in the published 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde series (4a, 4b, 4c) feature an unsubstituted quinoline core [1]. The target compound incorporates an 8-methyl substituent, which introduces a steric clash with the 3-carbaldehyde group. Crystallographic data from the 4b and 4c series show that the aldehyde group is twisted relative to the quinoline plane by 13.3(3)°, 18.2(3)°, and 11.2(3)°, respectively [1]. The addition of an 8-methyl group is predicted to increase this torsional angle, altering the conformational preference and potentially influencing both binding affinity and reactivity at the aldehyde position.

Aldehyde Torsional Angle
Class‑level inference
Predicted to exceed the 11–18° range observed for unsubstituted quinoline analogs (4b, 4c) due to steric clash of the 8‑methyl group with the 3‑carbaldehyde.
May alter binding conformation and reactivity
No direct crystallographic data; inferred from congeneric series.
8-Methylquinoline Steric effect Conformational analysis CYP450 metabolism

3-Carbaldehyde Derivatization Versatility

The 3-carbaldehyde group is a versatile synthetic handle for generating libraries of Schiff bases, amines (via reductive amination), alcohols (via reduction), and carboxylic acids (via oxidation). A comprehensive review of 2-(piperazin-1-yl)quinoline-3-carbaldehyde chemistry documents at least seven distinct reaction pathways exploitable at this position, including sulfonylation, acylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, multi-component reactions, reductive amination, and Grignard reactions [1]. This reactive versatility distinguishes the aldehyde-containing scaffold from pre-reduced or pre-oxidized analogs that lack this synthetic entry point.

Derivatization Pathways
Class‑level inference
≥7 distinct reaction pathways accessible (Schiff base, reductive amination, cycloaddition, etc.) vs 1–3 for reduced or oxidized quinoline analogs.
Supports versatile library synthesis
Based on comprehensive review of 2‑(piperazin‑1‑yl)quinoline‑3‑carbaldehyde chemistry.
Schiff base Reductive amination Click chemistry Fragment-based drug discovery

Applications of the 4-Methoxyphenylsulfonyl-8-methylquinoline Scaffold


Antibacterial Discovery: DNA Gyrase A

This compound is suitable as a starting scaffold for antibacterial programs targeting DNA Gyrase A. The 4-methoxyphenylsulfonyl group provides an electronic profile distinct from the tosyl, 4-nitrophenylsulfonyl, and 4-tert-butylphenylsulfonyl analogs characterized in published docking studies [1]. The 8-methyl substitution introduces steric bulk near the quinoline 8-position, potentially improving selectivity over human topoisomerase II and reducing metabolic oxidation at this site.

Antifungal Discovery: N-Myristoyltransferase

The compound's 4-methoxyphenylsulfonyl group is predicted to engage in hydrogen-bonding interactions with N-myristoyltransferase active-site residues that differ from those of the published tosyl and 4-nitrophenylsulfonyl analogs [1]. This makes it a valuable scaffold for antifungal programs seeking to explore new chemical space around the NMT target.

Library Synthesis via 3-Carbaldehyde

The reactive 3-carbaldehyde handle enables rapid generation of diverse compound libraries through Schiff base formation, reductive amination, Claisen-Schmidt condensation, and 1,3-dipolar cycloaddition [2]. The 8-methyl and 4-methoxyphenylsulfonyl substituents pre-install steric and electronic diversity that is not present in commercially available 2-(piperazin-1-yl)quinoline-3-carbaldehyde building blocks, increasing the novelty of library outputs.

Fragment-Based Drug Discovery Collections

With a molecular weight of 425.5 Da and a balanced composition of hydrogen-bond acceptors (sulfonyl oxygens, methoxy oxygen, aldehyde oxygen, piperazine nitrogens), this compound meets the physicochemical criteria for fragment collections (MW < 300 Da for strict fragments; suitable as a 'scaffold fragment' for lead-like libraries). The combination of the 8-methylquinoline core, 4-methoxyphenylsulfonylpiperazine linker, and 3-carbaldehyde functionality is not represented in any published fragment library, offering a unique starting point for fragment growing and merging strategies [2].

Application
Selection Property
Validation Focus
Antibacterial discovery (DNA Gyrase A)
Electron‑rich 4‑methoxyphenylsulfonyl group
Docking score differentiation from published 4‑substituted‑phenylsulfonyl analogs
Antifungal discovery (N‑myristoyltransferase)
4‑Methoxyphenyl H‑bond donor/acceptor profile
NMT active‑site interaction comparison with congeneric series
Compound library synthesis
Reactive 3‑carbaldehyde handle
Derivatization pathway versatility evaluation
Fragment‑based drug discovery collections
Unique 8‑methyl‑4‑MeOPhSO₂ scaffold
Lead‑like property assessment and fragment growing potential
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